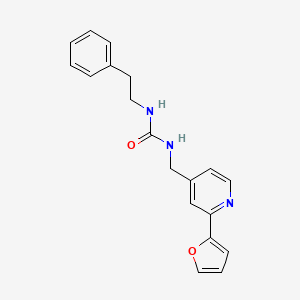
1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-phenethylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-phenethylurea is a chemical compound that has gained significant interest from the scientific community due to its potential applications in various fields. This compound is also known as FPMP, and it has been studied extensively for its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds Research has highlighted the use of furan-2-yl and pyridin-4-yl derivatives as key building blocks in synthesizing biologically active heterocyclic compounds. These compounds, including pyrimidine and pyridazine structures, are analogues of nitrogen-containing bases of the pyrimidine series. They demonstrate significant potential in creating molecules with varied biological activities (Aniskova, Grinev, & Yegorova, 2017).
DNA Interaction and Anticancer Activity A novel derivative incorporating furan-2-yl and pyridin-2-yl moieties has been developed for its role as a DNA intercalative human topoisomerase IIα catalytic inhibitor. This compound, compared to traditional topoisomerase II poisons, shows stronger activity and less DNA toxicity, making it a potential candidate for anticancer treatments (Jeon et al., 2017).
Development of Therapeutic Agents Compounds containing furan and pyridine fragments have been synthesized for their potential as therapeutic agents. For example, modifications of pyridine derivatives led to the development of highly selective mGlu5 receptor antagonists with potential applications in treating anxiety disorders (Cosford et al., 2003).
Photocatalytic Activity and Environmental Applications Certain Cu(II) compounds, featuring furan-2-yl and pyridin-2-yl structures, have shown notable photocatalytic activities. These compounds are being explored for environmental applications like the degradation of pollutants in water solutions, demonstrating their potential in addressing environmental challenges (Chen & Mao, 2022).
Synthesis of Functional Materials Pyrrole and furan-based pyridine/pyridinium bisamides, which include furan-2-yl and pyridin-2-yl moieties, have been synthesized as new supramolecular gelators. These materials show promise in applications such as selective sensing, drug delivery, and cation binding (Panja, Ghosh, & Ghosh, 2018).
Eigenschaften
IUPAC Name |
1-[[2-(furan-2-yl)pyridin-4-yl]methyl]-3-(2-phenylethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c23-19(21-11-8-15-5-2-1-3-6-15)22-14-16-9-10-20-17(13-16)18-7-4-12-24-18/h1-7,9-10,12-13H,8,11,14H2,(H2,21,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCFJTPQPGAGQRV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)NCC2=CC(=NC=C2)C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-phenethylurea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

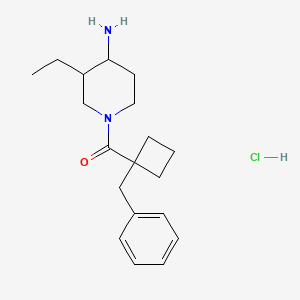
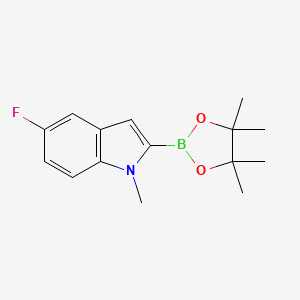
![7-(tert-butyl)-1-methyl-3-(2-oxopropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2418972.png)
![3-benzyl-N-(3,4-dichlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2418973.png)
![3-{[2-(5-Ethylfuran-2-yl)piperidin-1-yl]sulfonyl}pyridine-2-carbonitrile](/img/structure/B2418978.png)

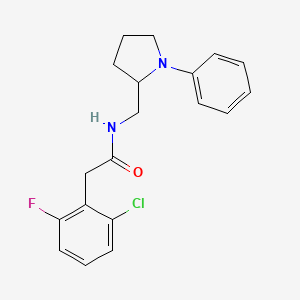
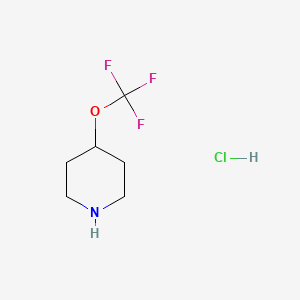
![3-[(4-benzylpiperazin-1-yl)(pyridin-2-yl)methyl]-2-methyl-1H-indole](/img/structure/B2418983.png)
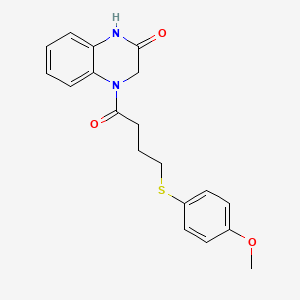
![Ethyl 4-phenyl-2-[(4-phenylbenzoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B2418987.png)
![4-Chlorofuro[2,3-c]pyridine-2-carboxylic acid](/img/structure/B2418988.png)

